molecular formula C18H17N3O5S B2448207 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396870-90-8

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2448207
CAS No.: 1396870-90-8
M. Wt: 387.41
InChI Key: DYGPYWXFCSTIKT-UHFFFAOYSA-N
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Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 1396870-90-8) is a synthetic chemical compound with a molecular formula of C18H17N3O5S and a molecular weight of 387.4 g/mol . This complex molecule features a phthalazin-1(4H)-one core, a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxole) system, and a sulfonamide linker, making it a valuable intermediate for advanced pharmacological research. While specific biological data for this exact compound is not extensively published, its structure suggests significant research potential. Phthalazinone derivatives are recognized in scientific literature for their diverse biological activities and are frequently investigated as modulators of various enzymatic pathways . Similarly, the 2,3-dihydrobenzo[b][1,4]dioxine scaffold is a known structural motif in medicinal chemistry, utilized in the synthesis of several active pharmaceutical ingredients (APIs) . Researchers may find this compound particularly useful for exploring new therapeutic agents, enzyme inhibition mechanisms, and structure-activity relationships (SAR) in drug discovery programs. This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-21-18(22)14-5-3-2-4-13(14)15(20-21)11-19-27(23,24)12-6-7-16-17(10-12)26-9-8-25-16/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGPYWXFCSTIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of phthalazinone scaffolds that are potent inhibitors ofpoly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Biochemical Pathways

The compound likely affects the DNA repair pathway due to its potential inhibition of PARP. This could lead to an accumulation of DNA damage in cells, particularly cancer cells that have other defects in DNA repair mechanisms. The downstream effect would be increased cell death.

Pharmacokinetics

The compound’s molecular weight is298.27 , which is within the range generally favorable for oral bioavailability in drug design.

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H19N3O3S and a molecular weight of approximately 393.45 g/mol. Its structure features a phthalazinone core linked to a benzo[d]dioxine moiety, which is significant for its biological interactions.

Target Proteins

The primary target of this compound is the Bromodomain and Extra-Terminal (BET) proteins , particularly BRD4 . The compound inhibits the BET bromodomains, which play a crucial role in regulating gene expression by interacting with acetylated lysines on histones and non-histone proteins.

Biochemical Pathways

The inhibition of BRD4 leads to the modulation of several key pathways:

  • c-Myc Pathway : The compound disrupts the transcriptional activity of c-Myc, a critical regulator of cell proliferation and survival in various cancers.
  • DNA Repair Mechanisms : It may also inhibit poly (ADP-ribose) polymerase (PARP), affecting DNA repair processes.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. In vitro studies have shown that it effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's selectivity and potency have been highlighted in structure-activity relationship studies .

Antimicrobial Properties

In addition to its antitumor activity, preliminary investigations suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains in laboratory settings, although further studies are required to establish its clinical relevance .

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's potential as an anticancer agent .

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, synthesized derivatives including this compound were tested against common pathogens. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
AntitumorBRD4Inhibition of cell proliferation
AntimicrobialBacterial strainsEffective against specific pathogens
DNA Repair InhibitionPARPDisruption of DNA repair processes

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key parameters include:
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for dissolving hydrophobic intermediates .
  • Bases : Triethylamine or sodium hydroxide to deprotonate reactive sites .
  • Temperature : Controlled reflux (60–100°C) to balance reaction rate and byproduct minimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) for isolating high-purity intermediates .

Table 1 : Comparative Reaction Conditions from Analogous Compounds

StepSolventBaseTemp. (°C)Yield (%)Source
SulfonylationDCMEt₃N25 (RT)78
CyclizationDMFNaOH8065
Final CouplingAcetonitrileK₂CO₃6072

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring system connectivity. Aromatic protons in the dihydrophthalazinone moiety typically appear as doublets at δ 7.2–8.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for sulfur/chlorine .
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies degradation products under stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay Conditions : pH (e.g., 7.4 vs. 6.5 in tumor models), serum protein binding .
  • Cell Lines : Use isogenic cell panels to isolate genetic vs. environmental factors.
  • Dosage Metrics : Normalize results to cellular ATP content or protein concentration .
  • Validation : Replicate key findings in orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .

Q. What computational modeling approaches are suitable for studying its structure-activity relationships (SAR) and target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of phthalazinone-binding enzymes (e.g., PARP-1) to predict binding poses .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (100 ns trajectories) to assess conformational flexibility .
  • QSAR Modeling : Apply CoMFA/CoMSIA on analogs to correlate substituent electronegativity with activity .

Q. What strategies mitigate stability issues during biological assays or long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfonamide group .
  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce aggregation .
  • Light Protection : Amber vials and low-light workflows prevent photodegradation of the dihydrophthalazinone core .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solvent Screening : Use a tiered approach:

Polar Protic (MeOH, EtOH) : Assess hydrogen-bonding capacity via Hildebrand solubility parameters .

Aprotic (DMSO, DMF) : Measure solubility at 25°C and 37°C to model physiological conditions .

  • Crystallography : X-ray diffraction identifies polymorphic forms affecting solubility .

Experimental Design Considerations

Q. What in vitro and in vivo models are optimal for evaluating its pharmacokinetic (PK) profile?

  • Methodological Answer :
  • In Vitro : Caco-2 monolayers for permeability; liver microsomes (human/rodent) for metabolic stability .
  • In Vivo : Balb/c mice with serial blood sampling (0–24 hrs) to calculate AUC, Cₘₐₓ, and t₁/₂ .

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